- Enzyme inhibitors and the use thereof, United States, , ,

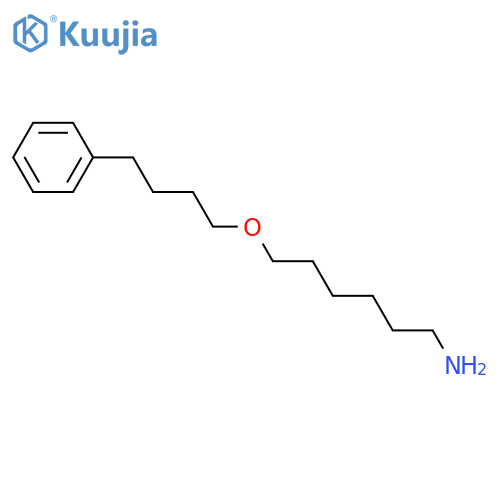

Cas no 97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine)

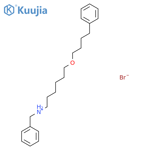

97664-58-9 structure

Nome do Produto:6-(4-Phenylbutoxy)-1-hexanamine

N.o CAS:97664-58-9

MF:C16H27NO

MW:249.391684770584

CID:750957

6-(4-Phenylbutoxy)-1-hexanamine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Hexanamine, 6-(4-phenylbutoxy)-

- 6-(4-Phenylbutoxy)-1-hexanamine

- 6-(4-phenylbutoxy)hexan-1-amine

- 6-(4-Phenylbutoxy)-1-hexanamine (ACI)

- D 2543

-

- Inchi: 1S/C16H27NO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15,17H2

- Chave InChI: GNSOSZKMHANCMP-UHFFFAOYSA-N

- SMILES: O(CCCCCCN)CCCCC1C=CC=CC=1

6-(4-Phenylbutoxy)-1-hexanamine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | P297920-250mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 250mg |

$ 476.00 | 2023-09-06 | ||

| TRC | P297920-500mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 500mg |

$849.00 | 2023-05-17 | ||

| TRC | P297920-1g |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 1g |

$1522.00 | 2023-05-17 | ||

| A2B Chem LLC | AX41003-100mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 100mg |

$333.00 | 2024-07-18 | ||

| TRC | P297920-100mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 100mg |

$ 221.00 | 2023-09-06 | ||

| A2B Chem LLC | AX41003-250mg |

6-(4-Phenylbutoxy)-1-hexanamine |

97664-58-9 | 250mg |

$577.00 | 2024-07-18 |

6-(4-Phenylbutoxy)-1-hexanamine Método de produção

Método de produção 1

Condições de reacção

Referência

Método de produção 2

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol

Referência

- New derivatives of 6-(4-phenylbutoxy)hexylamine as intermediates for producing salmeterol, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 16 h, rt → 50 °C; cooled

1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Water ; 2 h, rt

Referência

- Enzyme inhibitors and the use thereof in the treatment of disease, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

Referência

- Preparation of imidazolylmethylbenzoxazines and related compounds as α2c adrenoreceptor agonists., United States, , ,

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 2 h, 60 °C

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux

1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 1.5 h, reflux

Referência

- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688

Método de produção 7

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1.5 h, rt; rt → 0 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11

1.2 Reagents: Ammonia Solvents: Water ; pH 10 - 11

Referência

- 3,4-Dihydro-1,4-benzoxazine, 3,4-dihydro-1,4-benzothiazine and 1,2,3,4-tetrahydroquinoxaline derivatives as alpha2C adrenoreceptor agonists and their preparation, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 25 - 30 °C

Referência

- An efficient, novel synthetic route to (R)-salmeterol xinafoate and facile synthetic protocols for preparation of its process related potential impurities, Asian Journal of Chemistry, 2022, 34(12), 3333-3352

Método de produção 9

Condições de reacção

Referência

- Preparation of phenylethanolamines as drugs, Germany, , ,

Método de produção 10

Condições de reacção

Referência

- Synthesis of 1-amino-6-(4-phenylbutoxy)hexane: the arylalkylamino group in salmeterol, Indian Journal of Chemistry, 1995, (1995), 629-31

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium hydride

1.2 Catalysts: Tetrabutylammonium bromide

1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C

1.4 Reagents: Hydrogen Catalysts: Palladium

1.2 Catalysts: Tetrabutylammonium bromide

1.3 Reagents: Sodium iodide , Sodium azide Solvents: Dimethylformamide ; 80 °C

1.4 Reagents: Hydrogen Catalysts: Palladium

Referência

- Preparation of substituted phenylphosphates as mutual prodrugs of steroids and β-agonists for the treatment of pulmonary inflammation and bronchoconstriction, World Intellectual Property Organization, , ,

6-(4-Phenylbutoxy)-1-hexanamine Raw materials

- Benzene,[4-[(6-bromohexyl)oxy]butyl]-

- Benzyl-[6-(4-phenylbutoxy)hexyl]azanium;bromide

- Benzene, [4-[(6-azidohexyl)oxy]butyl]-

- Carbamic acid, N-[6-(4-phenylbutoxy)hexyl]-, 1,1-dimethylethyl ester

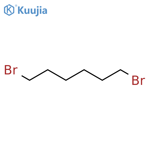

- 1,6-Dibromohexane

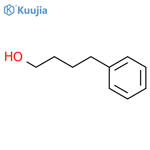

- 4-Phenyl-1-butanol

6-(4-Phenylbutoxy)-1-hexanamine Preparation Products

6-(4-Phenylbutoxy)-1-hexanamine Literatura Relacionada

-

1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675

97664-58-9 (6-(4-Phenylbutoxy)-1-hexanamine) Produtos relacionados

- 2227685-75-6((2R)-4-(4,6-dichloropyrimidin-5-yl)butan-2-ol)

- 1097782-77-8(Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate)

- 2138098-15-2(2-[(Cyclopropylmethyl)amino]quinazoline-8-carboxylic acid)

- 2229460-34-6(2-(1-benzylpiperidin-3-yl)prop-2-en-1-amine)

- 1805261-79-3(Methyl 2-(difluoromethyl)-4-iodo-3-nitropyridine-6-carboxylate)

- 887886-06-8(3,5-dimethoxy-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)

- 1263377-66-7(3-Bromo-4-chloro-5-methylaniline)

- 895869-90-6(N-[5-Chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl]-4-methyl-3-nitrobenzamide)

- 1795190-74-7(1-(2-chlorophenyl)-3-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}urea)

- 861224-48-8((8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid)

Fornecedores recomendados

Zhejiang Brunova Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Henglvyuan Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Henan Dongyan Pharmaceutical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente